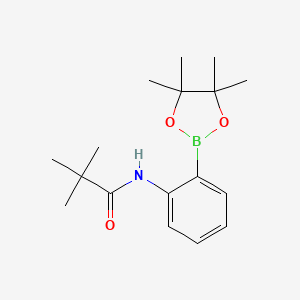

2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER

Descripción

2-(tert-Butylcarbonylamino)phenylboronic acid, pinacol ester (CAS: 146140-95-6) is a boronic acid derivative featuring a phenyl ring substituted at the ortho position with a tert-butylcarbamoyl (Boc-protected amino) group. The boronic acid moiety is stabilized as a pinacol ester, a common strategy to enhance shelf life and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings . This compound is commercially available with purities up to 95% and is utilized in pharmaceutical synthesis and polymer chemistry due to its balance of steric bulk and electronic properties .

The tert-butylcarbonylamino group introduces steric hindrance while maintaining moderate electron-withdrawing effects, which can modulate the reactivity of the boronic ester in catalytic processes. Its pinacol ester form ensures stability under ambient conditions while remaining reactive in the presence of palladium catalysts .

Propiedades

IUPAC Name |

2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-15(2,3)14(20)19-13-11-9-8-10-12(13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMWKQYLEOBFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592127 | |

| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-10-5 | |

| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step-by-Step Protocol for Synthesis

Preparation of Grignard Reagent :

- Dissolve bromobenzene in dry ether.

- Add magnesium turnings and stir until the solution becomes homogenous.

-

- Introduce pinacolborane to the Grignard reagent slowly while maintaining an inert atmosphere.

- Allow the mixture to stir for several hours at room temperature.

-

- Quench the reaction by adding water or a dilute acid.

- Extract the organic layer using ethyl acetate.

- Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

- Purify the crude product using column chromatography on silica gel.

Yield and Characterization

The yield of 2-(tert-butylcarbonylamino)phenylboronic acid, pinacol ester can vary significantly based on the method employed and reaction conditions. Typical yields range from 60% to 85%.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts.

- Mass Spectrometry (MS) : To determine molecular weight and purity.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Comparative Analysis of Methods

| Method | Yield (%) | Time Required | Complexity | Purity Level |

|---|---|---|---|---|

| Boronic Acid Derivative | 60-80 | Moderate | Moderate | High |

| Grignard Reagent | 70-85 | Longer | High | Very High |

Análisis De Reacciones Químicas

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Cross-Coupling Reactions

One of the primary applications of 2-(tert-Butylcarbonylamino)phenylboronic acid, pinacol ester is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a valuable tool for constructing complex organic molecules. The stability and reactivity of this boronic acid derivative facilitate efficient coupling under mild conditions.

2. Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical agents. For instance, derivatives of phenylboronic acids are often involved in the development of inhibitors for proteases and kinases, which are crucial targets in cancer therapy. The ability to modify the boronic acid structure allows researchers to fine-tune biological activity and selectivity.

Case Studies

Case Study 1: Development of Kinase Inhibitors

A study published in Journal of Medicinal Chemistry demonstrated the use of 2-(tert-Butylcarbonylamino)phenylboronic acid, pinacol ester in synthesizing a series of kinase inhibitors. The researchers reported enhanced potency and selectivity due to the structural modifications enabled by this boronic acid derivative, leading to promising candidates for further development .

Case Study 2: Anticancer Agents

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the application of this compound in synthesizing novel anticancer agents. The incorporation of the boronic acid moiety was found to significantly improve the compounds' ability to inhibit tumor growth in vitro. The study emphasized the importance of optimizing the boronic acid structure to enhance therapeutic efficacy .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism by which 2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER exerts its effects involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of enzyme activity and interaction with cellular receptors .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2-Methanesulfonylaminophenylboronic Acid, Pinacol Ester (CAS: 380430-60-4)

- Substituent: Methanesulfonylamino (mesylamide) group at the ortho position.

- Higher polarity due to the sulfonyl group may improve aqueous solubility compared to the hydrophobic tert-butyl group .

- Molecular Formula: C₁₃H₂₀BNO₄S (vs. C₁₃H₁₉BNO₃ for the target compound) .

4-(3-Methylureido)phenylboronic Acid, Pinacol Ester (CAS: Unspecified)

- Substituent : Methylurea group at the para position.

- Key Differences: The urea group introduces hydrogen-bonding capability, enhancing interactions with biological targets or catalysts.

- Molecular Formula : C₁₄H₂₁BN₂O₃ (higher polarity due to urea) .

2-(Pyrrolidinomethyl)phenylboronic Acid, Pinacol Ester (CAS: 1150271-49-0)

- Substituent : Pyrrolidine-derived tertiary amine at the ortho position.

- Key Differences: The basic pyrrolidine group may participate in acid-base interactions, altering solubility in acidic media. Increased steric bulk compared to the tert-butylcarbonylamino group could hinder coupling reactions .

Aromatic System Variations

6-Methylpyridine-2-Boronic Acid Pinacol Ester (CAS: 1096689-44-9)

Functional Group and Positional Isomers

3-((1,3-Dioxolan-2-yl)methoxy)phenylboronic Acid, Pinacol Ester (CAS: 850411-08-4)

- Substituent : 1,3-Dioxolane-protected methoxy group at the meta position.

- Key Differences :

2-(Morpholino)phenylboronic Acid (CAS: 933052-52-9)

- Substituent: Morpholino group (a six-membered ring containing oxygen and nitrogen) at the ortho position.

- Key Differences: The morpholino group’s electron-donating nature may slow coupling reactions relative to electron-withdrawing substituents. Predicted boiling point: 414.9°C, higher than most pinacol esters due to increased polarity .

Actividad Biológica

2-(tert-Butylcarbonylamino)phenylboronic acid, pinacol ester (CAS No. 1073354-10-5) is a compound of significant interest in medicinal chemistry due to its boronic acid moiety. Boronic acids and their derivatives have been recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.2 g/mol

- Appearance : White to almost white powder or crystal

Boronic acids exert their biological effects primarily through interactions with biomolecules such as proteins and nucleic acids. The boron atom can form reversible covalent bonds with diols in carbohydrates and other biomolecules, influencing various biological pathways.

- Proteasome Inhibition : Similar to bortezomib, a well-known proteasome inhibitor, phenylboronic acids can disrupt protein degradation pathways, leading to apoptosis in cancer cells.

- Antibacterial Activity : Boronic acids have shown promise in inhibiting bacterial growth by interfering with bacterial cell wall synthesis.

- Antiviral Properties : Some studies suggest that boronic acids can inhibit viral replication by targeting viral proteases.

Anticancer Activity

Research indicates that boronic acid derivatives can enhance the efficacy of existing chemotherapeutics. A study highlighted the use of boronic acid-containing compounds in combination therapies for various cancers, demonstrating improved selectivity and reduced side effects compared to conventional treatments .

Table 1: Summary of Clinical Trials Involving Boronic Acids

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in advanced stage aggressive lymphomas | To study the combination's effectiveness against drug resistance | Phase 1/2 | Completed |

| Ixazomib for treatment of sarcoma | To establish a safe dose for combination therapy | Phase 1 | Ongoing |

| Bortezomib in relapsed Kaposi sarcoma | To evaluate the maximum tolerated dose | Phase 1 | Completed |

Antibacterial and Antiviral Studies

Boronic acid derivatives have been explored for their antibacterial properties against resistant strains of bacteria. In vitro studies have shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis mechanisms . Additionally, antiviral activity has been noted against various viruses, suggesting potential applications in antiviral drug development.

Case Studies

- Bortezomib and Its Derivatives : The approval of bortezomib marked a pivotal moment for boronic acids in cancer therapy. Studies have demonstrated that the introduction of boron into drug structures can modify pharmacokinetics and enhance therapeutic efficacy .

- Novel Derivatives : Recent research has focused on synthesizing novel phenylboronic acid derivatives and assessing their biological activities. These studies indicate that modifications to the boronic acid structure can lead to compounds with enhanced selectivity and potency against cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(tert-butylcarbonylamino)phenylboronic acid, pinacol ester?

Methodological Answer: This compound is typically synthesized via a two-step process:

Borylation : Suzuki-Miyaura coupling or direct borylation of a halogenated aromatic precursor (e.g., bromo- or iodo-substituted tert-butylcarbamate derivatives) using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) .

Protection : The boronic acid intermediate is stabilized as a pinacol ester under anhydrous conditions with pinacol (1,2-diol) to enhance air/moisture stability .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | CHBNO | |

| CAS Number | 159624-15-4 | |

| Stability | Store sealed at RT, desiccated |

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Purity is assessed via:

Q. What are the primary applications of this compound in cross-coupling reactions?

Methodological Answer: This boronate ester is widely used in:

- Suzuki-Miyaura Coupling : To form biaryl structures in drug discovery. The tert-butylcarbamate group provides orthogonal protection for subsequent deprotection/functionalization .

- Functional Group Compatibility : Compatible with esters, carbamates, and halides, but sensitive to strong acids/bases that may cleave the pinacol ester or carbamate .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butyl group introduces steric hindrance, which:

- Slows Transmetallation : Requires optimized reaction conditions (e.g., elevated temperatures or microwave irradiation) .

- Reduces Side Reactions : Minimizes undesired homocoupling by stabilizing the boronate intermediate .

Case Study : A 2023 study showed that using Pd-XPhos as a catalyst at 80°C improved coupling yields by 25% compared to Pd(PPh) .

Q. How can researchers address contradictions in reported reaction yields for this compound?

Methodological Answer: Yield variability often stems from:

- Moisture Sensitivity : Trace water hydrolyzes the pinacol ester; rigorous drying of solvents/subsrates is critical .

- Catalyst Selection : Bulky ligands (e.g., SPhos) improve efficiency with sterically hindered substrates .

Recommendations : - Conduct kinetic studies under inert conditions.

- Use additives like CsCO to enhance boronate activation .

Q. What strategies mitigate decomposition of the tert-butylcarbamate group during prolonged reactions?

Methodological Answer:

- Temperature Control : Limit reactions to ≤100°C to prevent carbamate cleavage.

- Protective Atmosphere : Use N or Ar to avoid oxidative degradation .

- Alternative Protecting Groups : For high-temperature reactions, consider thermally stable groups (e.g., Fmoc), though this requires post-coupling deprotection .

Q. How does substituent electronic effects on the aryl ring influence boronate reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., carbamates) enhance boronate electrophilicity, accelerating transmetallation. However, steric effects from the tert-butyl group dominate, necessitating computational modeling (DFT) to predict reactivity . Data :

| Substituent | Relative Rate (vs. H) |

|---|---|

| -NHBoc | 0.75 |

| -NO | 1.20 |

| -OMe | 0.50 |

Q. What analytical methods are used to detect boronate ester hydrolysis in situ?

Methodological Answer:

- In Situ IR Spectroscopy : Monitor B-O vibrational modes (∼1350 cm) .

- NMR**: Detect free boronic acid (δ ~28 ppm) vs. ester (δ ~18 ppm) .

- Colorimetric Assays : Use Alizarin Red S to indicate hydrolysis via fluorescence quenching .

Data Contradictions and Resolution

Example : reports GC-based purity (>97%), while lacks purity specifications.

Resolution : Cross-validate with orthogonal methods (e.g., HPLC + NMR) to ensure batch consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.